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Compound of Interest

Compound Name: 5-lodo-6-methylpyrimidin-4-ol

Cat. No.: B189614

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-lodo-6-methylpyrimidin-4-ol is a key heterocyclic building block in medicinal
chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active
compounds. Its strategic placement of a reactive iodine atom, a methyl group, and a
hydroxyl/oxo functionality on the pyrimidine ring allows for diverse chemical modifications,
making it an attractive starting point for the development of novel therapeutic agents. This
technical guide provides a comprehensive overview of the synthesis, properties, and
applications of 5-iodo-6-methylpyrimidin-4-ol in drug discovery, with a focus on its use in the
generation of kinase inhibitors and other targeted therapies.

Physicochemical Properties

5-lodo-6-methylpyrimidin-4-ol, with the CAS Number 7752-74-1, is a yellow to brown solid.[1]
It exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms.
The presence of the iodine atom at the 5-position is crucial for its utility as a building block, as it
provides a reactive handle for various cross-coupling reactions.
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Property Value Source
Molecular Formula C5H5IN20 [2]
Molecular Weight 236.01 g/mol [2]
Melting Point 238-239 °C [1]
Boiling Point (Predicted) 2455+ 43.0°C [1]
Density (Predicted) 2.19+£0.1 g/cm3 [1]
pKa (Predicted) 7.92 £ 0.50 [1]

Synthesis of 5-lodo-6-methylpyrimidin-4-ol

The synthesis of 5-iodo-6-methylpyrimidin-4-ol can be readily achieved through the
iodination of 6-methylpyrimidin-4(3H)-one. A common and effective method involves the use of
N-iodosuccinimide (NIS) in acetic acid.
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Caption: Synthetic route to 5-lodo-6-methylpyrimidin-4-ol.
Experimental Protocol: Synthesis of 5-iodo-6-

methylpyrimidin-4(1H)-one[1]

Materials:

o 6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.mdpi.com/1422-0067/24/19/15026
https://www.mdpi.com/1422-0067/24/19/15026
https://pubmed.ncbi.nlm.nih.gov/19926175/
https://pubmed.ncbi.nlm.nih.gov/19926175/
https://pubmed.ncbi.nlm.nih.gov/19926175/
https://pubmed.ncbi.nlm.nih.gov/19926175/
https://www.benchchem.com/product/b189614?utm_src=pdf-body
https://www.benchchem.com/product/b189614?utm_src=pdf-body
https://www.benchchem.com/product/b189614?utm_src=pdf-body-img
https://www.benchchem.com/product/b189614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

N-iodosuccinimide (NIS) (127 g, 0.56 mol)

Acetic acid

Water

Aqueous sodium thiosulfate

Procedure:

To a solution of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature, add N-
iodosuccinimide (NIS) in batches over a period of 15 minutes.

 Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer
chromatography (TLC) until the starting material is completely consumed (approximately 30
hours).

e Upon completion of the reaction, dilute the mixture with water.
o Collect the precipitated solid product by filtration.
e Wash the solid with agueous sodium thiosulfate to remove any residual iodine.

e Dry the product under vacuum to yield 5-iodo-6-methylpyrimidin-4(1H)-one (90 g, 60% yield).

Applications in Medicinal Chemistry: A Versatile
Building Block

The iodinated pyrimidine core of 5-iodo-6-methylpyrimidin-4-ol is a versatile platform for
generating libraries of compounds for drug discovery. The iodine atom serves as a key
functional group for introducing molecular diversity through various carbon-carbon and carbon-
heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-
carbon bond between an organohalide and an organoboron compound. In the context of 5-
iodo-6-methylpyrimidin-4-ol, the C-I bond is highly reactive towards oxidative addition to a
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palladium(0) catalyst, enabling the coupling with a wide variety of aryl and heteroaryl boronic
acids or esters. This reaction is instrumental in the synthesis of 5-aryl-6-methylpyrimidin-4-ol
derivatives, which are prevalent scaffolds in many kinase inhibitors.
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Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

Materials:
e 5-lodo-6-methylpyrimidin-4-ol (1.0 eq)
e Arylboronic acid (1.1-1.5 eq)

» Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)
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e Base (e.g., Sodium carbonate, Potassium carbonate, 2.0-3.0 eq)

o Degassed solvent (e.g., 1,4-Dioxane, DMF, Toluene/Ethanol mixture)
e Inert atmosphere (Nitrogen or Argon)

Procedure:

» To a dry reaction vessel under an inert atmosphere, add 5-iodo-6-methylpyrimidin-4-ol, the
arylboronic acid, the base, and the palladium catalyst.

e Add the degassed solvent to the mixture.

e Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for 2 to
24 hours.

e Monitor the reaction progress using TLC or LC-MS.
o Upon completion, cool the reaction mixture to room temperature.

o Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl
acetate) and washing with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-
6-methylpyrimidin-4-ol derivative.

Application in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established "privileged structure” in medicinal chemistry,
particularly in the design of kinase inhibitors. Many approved and investigational kinase
inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind
to the ATP-binding site of kinases. The 5-iodo-6-methylpyrimidin-4-ol building block provides
a direct route to novel kinase inhibitors by enabling the introduction of various substituents at
the 5-position that can interact with specific regions of the kinase active site, thereby
influencing potency and selectivity.
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While specific examples detailing the use of 5-iodo-6-methylpyrimidin-4-ol in the synthesis of
kinase inhibitors are not extensively reported in publicly available literature, the closely related
analog, 2-amino-5-iodo-6-methylpyrimidin-4-one, has been utilized in the synthesis of
compounds targeting various kinases. This suggests the high potential of 5-iodo-6-
methylpyrimidin-4-ol for similar applications.

Targeted Signaling Pathways

Derivatives of pyrimidines are known to inhibit a wide range of kinases involved in cancer cell
proliferation, survival, and angiogenesis. These include, but are not limited to:

e Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated
immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.

[3]

o Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when
mutated or overexpressed, can drive the growth of various solid tumors.[4]

e Phosphoinositide 3-kinases (P13Ks): The PIBK/AKT/mTOR pathway is a key signaling
cascade that regulates cell growth, proliferation, and survival, and is frequently
hyperactivated in cancer.
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Caption: General kinase signaling pathway and inhibition.

Conclusion

5-lodo-6-methylpyrimidin-4-ol is a valuable and versatile building block for medicinal
chemistry and drug discovery. Its straightforward synthesis and the reactivity of the iodine atom
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allow for the efficient generation of diverse libraries of pyrimidine-based compounds. The
demonstrated utility of closely related analogs in the synthesis of potent kinase inhibitors
highlights the significant potential of 5-iodo-6-methylpyrimidin-4-ol for the development of
novel therapeutics targeting a range of diseases, particularly cancer and inflammatory
disorders. Further exploration of the chemical space accessible from this scaffold is warranted
to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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